2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNOUCFTDBIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.
Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.
Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.
Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like PCC, KMnO4, or O2.
Reduction: : Using H2/Pd, NaBH4, or LiAlH4.
Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.
Major Products Formed
Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.
Scientific Research Applications
Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Possible usage in the development of new materials or catalysts.
Mechanism of Action
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuro derivatives: : Share similar aromatic properties.
Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.
Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.
Unique Features
What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.
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Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 892419-50-0) is a synthetic organic molecule notable for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.5 g/mol. The structure features a benzofuro[3,2-d]pyrimidine core, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O4 |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 892419-50-0 |
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer potential by inhibiting specific kinases involved in cell proliferation. Notably, it has been shown to target polo-like kinase 1 (Plk1) , a critical regulator of cell cycle progression. Inhibition of Plk1 can lead to disrupted mitotic processes and subsequent cancer cell death.
Mechanism of Action:
- Kinase Inhibition: The compound binds to the active site of Plk1, preventing its phosphorylation activities essential for mitosis.
- Cell Cycle Arrest: By inhibiting Plk1 activity, the compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
Antibacterial and Antifungal Activities
Preliminary investigations suggest that this compound may also possess antibacterial and antifungal properties. While these effects are less characterized than its anticancer activity, initial assays indicate potential efficacy against various bacterial strains and fungi.
Case Studies and Research Findings
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In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of established chemotherapeutic agents.
- Mechanistic studies revealed that the compound induced apoptosis via both intrinsic and extrinsic pathways.
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In Vivo Efficacy:
- Animal models treated with this compound showed marked tumor regression compared to control groups. Histopathological analyses confirmed reduced tumor cell proliferation and increased apoptosis in treated tissues.
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Synergistic Effects:
- Combination therapy studies indicated that this compound could enhance the efficacy of existing chemotherapy drugs when administered together, suggesting potential for use in combination therapy regimens.
Q & A
Q. What experimental approaches elucidate degradation pathways under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acidic/basic/oxidative stress) and monitor via HPLC. LC-HRMS identifies degradation products (e.g., hydrolyzed acetamide or oxidized benzofuran). Stabilization strategies include lyophilization or antioxidant additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
